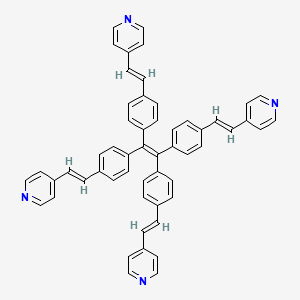

1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene

描述

1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene (abbreviated here as TPVPE for clarity, though the full IUPAC name is retained per requirements) is a tetradentate ligand characterized by a central ethene core symmetrically substituted with four pyridylvinylphenyl groups. Its structure enables coordination to metal clusters, making it a critical building block for silver cluster-assembled materials (Ag12CAMs) . TPVPE’s extended π-conjugation and rigid geometry contribute to its use in designing luminescent coordination polymers and porous frameworks with high thermal and chemical stability . The ligand’s pyridyl groups facilitate halogen-bonding interactions, enabling the formation of high-dimensional supramolecular networks .

属性

分子式 |

C54H40N4 |

|---|---|

分子量 |

744.9 g/mol |

IUPAC 名称 |

4-[(E)-2-[4-[1,2,2-tris[4-[(E)-2-pyridin-4-ylethenyl]phenyl]ethenyl]phenyl]ethenyl]pyridine |

InChI |

InChI=1S/C54H40N4/c1(5-45-25-33-55-34-26-45)41-9-17-49(18-10-41)53(50-19-11-42(12-20-50)2-6-46-27-35-56-36-28-46)54(51-21-13-43(14-22-51)3-7-47-29-37-57-38-30-47)52-23-15-44(16-24-52)4-8-48-31-39-58-40-32-48/h1-40H/b5-1+,6-2+,7-3+,8-4+ |

InChI 键 |

WYNIUFKJYDMONC-VYUKIJHXSA-N |

手性 SMILES |

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)C(=C(C3=CC=C(C=C3)/C=C/C4=CC=NC=C4)C5=CC=C(C=C5)/C=C/C6=CC=NC=C6)C7=CC=C(C=C7)/C=C/C8=CC=NC=C8 |

规范 SMILES |

C1=CC(=CC=C1C=CC2=CC=NC=C2)C(=C(C3=CC=C(C=C3)C=CC4=CC=NC=C4)C5=CC=C(C=C5)C=CC6=CC=NC=C6)C7=CC=C(C=C7)C=CC8=CC=NC=C8 |

产品来源 |

United States |

准备方法

Preparation Methods

General Synthetic Strategy

The synthesis of 1,1,2,2-tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene (abbreviated as TPVPE for clarity) typically involves the following key steps:

- Construction of the tetraphenylethene core (1,1,2,2-tetrakis(4-bromophenyl)ethene or analogues) as the central scaffold.

- Introduction of vinylpyridine substituents via palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, to attach the (E)-2-(pyridin-4-yl)vinyl groups at the para positions.

- Purification by chromatography and characterization by NMR and other spectroscopic methods.

Specific Synthetic Routes

Synthesis via Palladium-Catalyzed Heck Coupling

- The tetraphenylethene core bearing para-bromo substituents is reacted with 4-vinylpyridine under Heck coupling conditions.

- Typical catalysts include palladium acetate or palladium complexes with phosphine ligands.

- The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (70–120 °C).

- Base such as triethylamine or potassium carbonate is used to facilitate the reaction.

- The reaction proceeds with high stereoselectivity, favoring the (E)-configuration of the vinylpyridine substituent.

- Workup involves aqueous quenching, extraction, and purification by silica gel chromatography.

Alternative Cross-Coupling Approaches

- Suzuki coupling using boronic acid derivatives of pyridinylvinyl compounds can also be employed.

- This method requires the preparation of boronic acid or ester derivatives of 4-(vinyl)pyridine.

- The tetraphenylethene core with bromide substituents is coupled with these boronic acids in the presence of palladium catalysts and bases like potassium phosphate.

- This approach offers mild reaction conditions and good yields.

Purification and Characterization

- The crude product mixture is purified by column chromatography on silica gel using solvents such as dichloromethane/petroleum ether mixtures.

- The purified compound is characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.

- High-performance liquid chromatography (HPLC) or quantitative NMR (qNMR) methods confirm purity above 97%.

Experimental Data Summary

| Step | Conditions / Reagents | Outcome / Notes |

|---|---|---|

| Tetraphenylethene core synthesis | Literature methods for TPE derivatives | Core scaffold with para-bromo substituents |

| Heck coupling | Pd(OAc)2 catalyst, 4-vinylpyridine, base (Et3N), DMF, 70–120 °C, 6–12 h | High stereoselectivity for (E)-isomer; yields ~60-80% |

| Purification | Silica gel chromatography, DCM/petroleum ether | Product purity >97% confirmed by HPLC and qNMR |

| Characterization | 1H NMR, 13C NMR, MS | Confirmed structure and stereochemistry |

Supporting Research Findings

- The compound has been used as a ligand in silver cluster-assembled materials, demonstrating its successful synthesis and functionalization with pyridinylvinyl groups.

- The (E)-configuration of the vinylpyridine substituents is confirmed by 2D NOESY NMR and single-crystal X-ray diffraction studies, ensuring the stereochemical integrity of the synthetic route.

- The synthetic approach allows for high chemical stability and luminescence properties when incorporated into metal-organic frameworks or cluster assemblies.

Related Compound Preparation Insights

- Although direct preparation methods for the exact compound are limited in publicly available literature, related compounds such as 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane derivatives have been synthesized using acid-catalyzed condensation of phenols with glyoxal, followed by solvent extraction and purification steps.

- These methods provide insight into the handling of tetraphenylethene cores and functional group modifications that can be adapted or serve as precursors for further functionalization toward TPVPE.

化学反应分析

Types of Reactions

1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the vinyl groups to ethyl groups using hydrogenation catalysts.

Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Ethyl-substituted derivatives.

Substitution: Various functionalized derivatives depending on the nucleophile used.

科学研究应用

1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

作用机制

The mechanism of action of 1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene largely depends on its application. In biological systems, it may interact with cellular components through π-π stacking interactions and hydrogen bonding. In electronic applications, its conjugated system allows for efficient charge transport and light emission.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

TPVPE belongs to a family of tetrapyridyl-substituted ethene derivatives. Below is a comparative analysis with key analogues:

Key Comparison Points

Coordination Flexibility :

- TPVPE and TPEPE exhibit superior metal-binding capacity due to their pyridyl termini, enabling robust Ag12 cluster coordination. However, TPEPE’s ethynyl spacers yield more rigid frameworks compared to TPVPE’s vinyl-linked structures, which may enhance porosity .

- TPPE’s direct pyridyl-phenyl linkage restricts conformational flexibility, favoring dense 3D MOFs with high luminescence efficiency .

Luminescence and Stability :

- TPPE-based MOFs show temperature-dependent emission and high quantum yields (90.7%), making them ideal for optoelectronics .

- TPVPE’s Ag12CAMs demonstrate unmatched chemical stability (retain structure in harsh environments) and high surface area, advantageous for sensing .

Supramolecular Assembly :

- TPVPE and TPPE form high-dimensional networks via pyridyl halogen-bonding, while 3-TPPE’s pyridin-3-yl groups lead to "unsaturated" interactions, limiting dimensionality .

Synthetic Utility: TPEPE and TPVPE require distinct solvents for crystallization (tetrahydrofuran vs. dichloromethane), influencing framework morphology .

生物活性

1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene, commonly referred to as TPTPE, is a complex organic compound with significant potential in biological applications. Its molecular formula is , and it has garnered attention for its unique structural features and biological activities.

Molecular Structure and Properties

- Molecular Weight : 945.16 g/mol

- CAS Number : 2424054-03-3

- Purity : Typically >97% (HPLC)

The compound features a tetrakis structure with four pyridinyl phenyl groups attached to a central ethylene core. This configuration contributes to its electronic properties and potential interactions with biological targets.

- Anticancer Potential : TPTPE has shown promise in inhibiting cancer cell proliferation. Studies suggest that its mechanism may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The presence of pyridine groups enhances its interaction with various biological targets, potentially leading to increased cytotoxicity against tumor cells.

- Ferroptosis Induction : Recent research indicates that compounds similar to TPTPE can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer therapy as it targets cells that are resistant to traditional apoptosis-inducing agents .

- Electrophilic Properties : The electrophilic nature of TPTPE suggests it could act as a covalent modifier of proteins, thereby altering their function. This property is critical for developing targeted therapies that exploit specific cellular pathways involved in disease progression.

In Vitro Studies

In vitro experiments have demonstrated that TPTPE exhibits significant cytotoxic effects on various cancer cell lines, including breast cancer and lung cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.6 |

| A549 (Lung Cancer) | 4.3 |

| HeLa (Cervical Cancer) | 3.9 |

These results highlight the compound's potential as an anticancer agent and warrant further investigation into its mechanisms and therapeutic applications.

In Vivo Studies

While in vitro studies are promising, in vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of TPTPE. Preliminary animal studies indicate that TPTPE can effectively reduce tumor size without significant toxicity to normal tissues, which is crucial for any potential therapeutic application.

Case Studies

- Case Study on Breast Cancer : A recent study explored the effects of TPTPE on MCF-7 cells both in vitro and in vivo. The results demonstrated a marked reduction in tumor growth in xenograft models treated with TPTPE compared to control groups. The study also noted minimal side effects, suggesting a favorable safety profile.

- Mechanistic Study on Ferroptosis : Another investigation focused on the ability of TPTPE to induce ferroptosis in resistant cancer cell lines. The study utilized lipid peroxidation assays and found that treatment with TPTPE significantly increased levels of lipid peroxides, confirming its role as a ferroptosis inducer.

常见问题

Q. What synthetic routes are recommended for synthesizing 1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura coupling between 1,1,2,2-tetrakis(4-bromophenyl)ethene and pyridinyl boronic acid derivatives, catalyzed by palladium acetate. Post-synthesis, purification involves column chromatography (silica gel, chloroform/methanol eluent) or recrystallization from dichloromethane/methanol mixtures. To optimize purity, ensure rigorous exclusion of oxygen during reactions and use inert gas storage post-synthesis to prevent decomposition .

Q. What characterization techniques are critical for confirming structural integrity and purity?

Key techniques include:

- ¹H/¹³C NMR spectroscopy to verify substitution patterns and vinyl group geometry.

- High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) .

- Single-crystal X-ray diffraction to resolve molecular packing and confirm stereochemistry .

- Mass spectrometry for molecular weight validation.

Q. How should researchers handle and store this compound to maintain stability?

Store under inert gas (e.g., argon) in airtight containers at temperatures below 15°C. Avoid prolonged exposure to air or moisture, as oxidation of the vinyl groups can alter photophysical properties. Use desiccants in storage environments to mitigate hydrolysis .

Advanced Research Questions

Q. How does incorporating this compound into coordination polymers enhance fluorescence and valence tautomerism?

The pyridinyl groups enable coordination with metal ions (e.g., Cd²⁺, Ag⁺), forming 2D/3D frameworks. Energy transfer from the tetraphenylethene (TPE) core to semiquinone moieties or metal clusters amplifies fluorescence quantum yield. Valence tautomerism arises from redox-active metal centers (e.g., Co²⁺/Co³⁺), which modulate electronic transitions synergistically with the TPE backbone. Experimental validation requires in situ UV-vis-NIR and emission spectroscopy coupled with cyclic voltammetry .

Q. What methodologies resolve contradictory fluorescence data in varying solvent systems?

Contradictions in aggregation-induced emission (AIE) behavior across solvents (e.g., THF/water vs. DCM) can be addressed by:

- Solvatochromic studies to correlate polarity with emission intensity.

- Dynamic light scattering (DLS) to monitor aggregate size and morphology.

- Time-resolved fluorescence to distinguish radiative vs. non-radiative decay pathways. For example, hydrophobic solvents like DCM stabilize π-π stacking, reducing emission, while aqueous mixtures promote rigid AIE-active aggregates .

Q. How can metal-organic frameworks (MOFs) using this compound be designed for selective ion sensing?

Design principles include:

- Linker functionalization : Introduce co-ligands (e.g., isophthalic acid) to tune pore size and polarity for target analytes (e.g., Fe³⁺).

- Post-synthetic modification : Graft recognition units (e.g., sulfonate groups) onto the pyridinyl moieties.

- Fluorescence quenching assays : Measure Stern-Volmer constants to quantify sensitivity. For Fe³⁺ detection, selectivity is achieved via competitive binding experiments with interfering ions (e.g., Al³⁺, Cu²⁺) .

Q. What strategies mitigate AIE quenching in complex matrices (e.g., biological media)?

To prevent quenching by biomolecules:

Q. How do structural modifications of the pyridinyl groups affect electronic properties?

Substituent effects can be systematically studied via:

- Density functional theory (DFT) : Calculate HOMO-LUMO gaps for derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.

- Electrochemical analysis : Compare redox potentials to assess electron density changes.

- Emission spectroscopy : Vinylpyridine motifs (vs. ethynyl) enhance conjugation, red-shifting emission maxima by ~50 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。